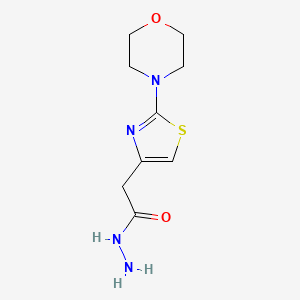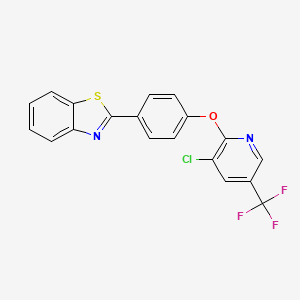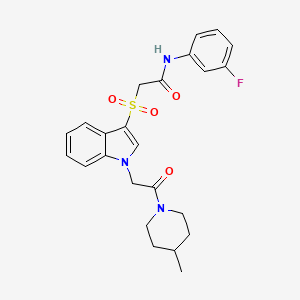![molecular formula C11H22N2O3 B2452374 4-Boc-2-[(methylamino)methyl]-morpholine CAS No. 887987-72-6](/img/structure/B2452374.png)
4-Boc-2-[(methylamino)methyl]-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-2-[(methylamino)methyl]-morpholine is a chemical compound with the CAS Number: 887987-72-6. It has a molecular weight of 230.31 . The IUPAC name for this compound is tert-butyl 2-[(methylamino)methyl]-4-morpholinecarboxylate .
Molecular Structure Analysis
The InChI code for 4-Boc-2-[(methylamino)methyl]-morpholine is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
4-Boc-2-[(methylamino)methyl]-morpholine is a key intermediate in the enantioselective synthesis of morpholine derivatives, often used in medicinal chemistry. For instance, (R)- and (S)-N-Boc-morpholine-2-carboxylic acids were prepared using an enzyme-catalyzed kinetic resolution and subsequently converted to reboxetine analogs, showcasing the compound's utility in the synthesis of pharmaceuticals (Fish et al., 2009). Similarly, the compound plays a role in the synthesis of C2-symmetrical 2,6-disubstituted morpholines, which are crucial intermediates in various synthetic routes (Albanese et al., 2010).
Enzymatic Resolution and Synthesis of Fluorescent Probes
The compound is also involved in enzymatic resolution processes. Methyl and ethyl esters of N-Boc homoproline, homopipecolic acid, and 3-carboxymethyl-morpholine were kinetically resolved by hydrolysis catalyzed by Burkholderia cepacia lipase (Pousset et al., 2004). Additionally, it is used in the synthesis of morpholine-functionalized fluorescent probes, particularly for intracellular pH detection, demonstrating its applications in biological and chemical sensing technologies (Zhang et al., 2016).
Pharmaceutical Development and Chemical Synthesis
4-Boc-2-[(methylamino)methyl]-morpholine is also utilized in the development of novel pharmaceutical compounds. For instance, its derivatives have been shown to inhibit tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications (Lei et al., 2017). Furthermore, the compound is used in the development of selective morpholine replacements for kinase inhibition in cancer therapy (Hobbs et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a key intermediate in the enantioselective synthesis of morpholine derivatives, which are commonly used in medicinal chemistry .
Mode of Action
Biochemical Pathways
The compound plays a role in the synthesis of C2 symmetric 2,6-disubstituted morpholines, which are key intermediates in various synthetic routes. It also participates in the enzymatic resolution process of N-Boc alanine, pipecolic acid, and 3-carboxymethyl morpholine esters via Burkholderia cepacia lipase-catalyzed hydrolysis.
Result of Action
properties
IUPAC Name |
tert-butyl 2-(methylaminomethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVVDVAFPTYVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate | |
CAS RN |
887987-72-6 |
Source


|
| Record name | tert-butyl 2-[(methylamino)methyl]morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2452291.png)

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2452295.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2452298.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide](/img/structure/B2452301.png)
![N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2452302.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2452307.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2452308.png)
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/no-structure.png)
![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2452311.png)